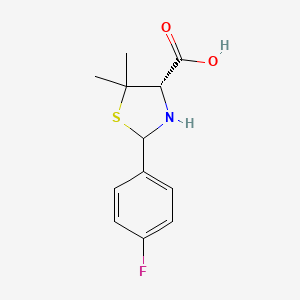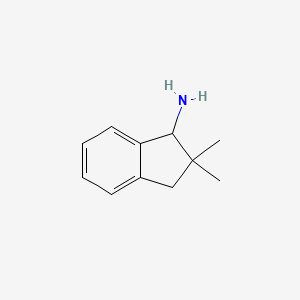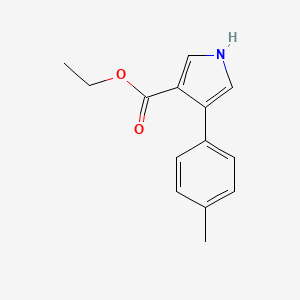![molecular formula C16H22ClN3O4 B8560087 TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE](/img/structure/B8560087.png)
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE
描述
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 5-chloro-2-nitrophenyl group and a 1,1-dimethylethyl ester group
准备方法
The synthesis of TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 5-chloro-2-nitroaniline.
Amidation: The 5-chloro-2-nitroaniline is then reacted with piperidine-4-carboxylic acid to form the corresponding amide.
Esterification: Finally, the amide is esterified with 1,1-dimethylethanol in the presence of a suitable catalyst to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
化学反应分析
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis. Major products formed from these reactions include the corresponding amines, substituted derivatives, and carboxylic acids.
科学研究应用
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of structural modifications on biological activity, aiding in the design of more effective drugs.
Industrial Applications: It is employed in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity. These interactions can affect molecular pathways involved in cell growth, apoptosis, and signal transduction.
相似化合物的比较
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE can be compared with similar compounds, such as:
1,1-Dimethylethyl 4-[(5-methoxy-2-nitrophenyl)amino]-piperidinecarboxylate: This compound has a methoxy group instead of a chloro group, which can alter its reactivity and biological activity.
1,1-Dimethylethyl 4-[(5-chloro-2-aminophenyl)amino]-piperidinecarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity, making it a valuable compound in various fields of research.
属性
分子式 |
C16H22ClN3O4 |
|---|---|
分子量 |
355.81 g/mol |
IUPAC 名称 |
tert-butyl 4-(5-chloro-2-nitroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClN3O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)18-13-10-11(17)4-5-14(13)20(22)23/h4-5,10,12,18H,6-9H2,1-3H3 |
InChI 键 |
NSKIWHVOTQKWNL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid](/img/structure/B8560014.png)


![Methyl 5-(4-cyano-2-fluorophenyl)-6,7-dihydropyrrolo[1,2-c]imidazole-5-carboxylate](/img/structure/B8560033.png)


![N-[2-(2-,3-dihydro-6-methoxy-1H-inden-3-yl)ethyl]amine](/img/structure/B8560053.png)

![4-{[(Benzenesulfonyl)imino]methyl}benzoic acid](/img/structure/B8560066.png)




![3-(3-Chloro[1,1'-biphenyl]-2-yl)propan-1-ol](/img/structure/B8560101.png)
